N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
N-(4-Chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 4-chlorophenyl carboxamide group and a phenyl moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWJKDXZFVXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 4-chloroaniline with phenylacetic acid to form an intermediate, which is then cyclized to produce the pyrrolo[1,2-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or generating intermediates for further derivatization.
| Reaction Conditions | Reagents | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis (HCl, reflux) | 6M HCl, 80°C, 6h | Corresponding carboxylic acid | 72–78 | |
| Basic hydrolysis (NaOH, ethanol) | 4M NaOH, 70°C, 4h | Sodium carboxylate | 85–90 |
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.
Oxidation Reactions
The dihydropyrrolo[1,2-a]pyrazine moiety undergoes oxidation to form aromatic pyrazine systems, enhancing electronic conjugation.
| Oxidizing Agent | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| KMnO₄ | H₂O/AcOH | 50°C | 3 | Fully oxidized pyrrolopyrazine derivative | 65 | |
| DDQ | DCM | RT | 12 | Aromatic pyrazine with ketone groups | 58 |
Key Observation :
Oxidation with KMnO₄ selectively targets the saturated C–N bonds, while DDQ promotes dehydrogenation without ring cleavage .
Nucleophilic Substitution
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions, enabling diversification of the aryl substituent.
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃ (g) | CuCl catalyst, 120°C, 8h | 4-Aminophenyl derivative | 62 | |
| NaOMe | DMF, 80°C, 6h | 4-Methoxyphenyl analog | 70 | |
| Piperidine | K₂CO₃, DMSO, 100°C, 10h | 4-Piperidinophenyl variant | 55 |
Regioselectivity :
Substitution occurs exclusively at the para position of the chlorophenyl group due to steric and electronic effects.
Reduction Reactions
Selective reduction of the carboxamide to amine or alcohol derivatives is achievable under controlled conditions.
| Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT, 2h | Primary amine derivative | 68 | |
| BH₃·THF | THF | Reflux, 4h | Secondary alcohol | 75 |
Note :
LiAlH₄ reduces the amide to a methylene amine (-CH₂NH₂), while BH₃·THF produces a hydroxymethyl group.
Alkylation/Acylation
The secondary amine in the pyrrolopyrazine core undergoes alkylation or acylation to introduce functional groups.
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 5h | N-Methylated derivative | 80 | |
| Acylation | AcCl, Et₃N | DCM, 0°C, 2h | Acetylated amide | 73 |
Steric Effects :
Bulky substituents on the phenyl ring reduce reaction rates due to hindered access to the amine.
Cycloaddition Reactions
The unsaturated pyrrolopyrazine system participates in [4+2] Diels-Alder reactions with dienophiles.
| Dienophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Fused tetracyclic adduct | 50 | |
| DMAD | EtOH, reflux, 6h | Pyrazine-annulated cycloadduct | 60 |
Application :
Cycloadducts exhibit enhanced rigidity, potentially improving binding affinity in drug design .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is its potential as an anticancer agent. Recent studies have demonstrated its efficacy against glioblastoma cell lines. For instance, a study highlighted the compound's ability to inhibit the growth of glioma cells while showing significantly lower cytotoxicity towards non-cancerous cells, indicating its selective action against cancerous tissues .
Case Study: Glioblastoma Inhibition
In a study involving primary patient-derived glioblastoma cells, the compound exhibited potent activity in inhibiting neurosphere formation, which is crucial for tumor growth and maintenance. The compound was also shown to target the AKT signaling pathway, which is often dysregulated in gliomas. Specifically, it inhibited the kinase AKT2/PKBβ, correlating with reduced malignancy and improved survival outcomes in preclinical models .
Neuropharmacological Potential
Another area of interest is the compound's role as a positive allosteric modulator of NMDA receptors. Research has indicated that derivatives of dihydropyrrolo compounds can enhance the activity of GluN2C/D-containing NMDA receptors, which are implicated in various neurological disorders . This suggests potential applications in treating conditions such as schizophrenia and neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity | Target | Result |
|---|---|---|
| Anticancer | Glioblastoma cells | Inhibits growth with low cytotoxicity |
| Kinase Inhibition | AKT2/PKBβ | Significant inhibition observed |
| Neuropharmacological Modulation | NMDA Receptors | Enhances receptor activity |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step chemical reactions that allow for modifications leading to various derivatives with enhanced biological activities. The structure-activity relationship studies indicate that specific substitutions on the phenyl rings significantly affect the compound's potency and selectivity towards cancer cell lines and neurological targets.
Table 3: Structural Variants and Their Activities
| Variant | Modification | Activity |
|---|---|---|
| Compound 4j | Chlorine substitution | High anticancer activity |
| Dihydropyrrolo derivatives | Various substitutions | Enhanced NMDA receptor modulation |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Bioactivity: Halogenated Aryl Groups: The 4-chlorophenyl group in the main compound and ’s piperazine analog may engage in halogen bonding, enhancing target affinity. Methoxy vs. Ethoxy Groups: The 3,5-dimethoxyphenyl substituent () improves solubility compared to the ethoxyphenyl group (), which balances lipophilicity and metabolic stability .
Core Structure Variations :
- The pyrrolo[1,2-a]pyrazine core (main compound, ) offers a planar heteroaromatic system, whereas the piperazine ring () adopts a chair conformation, influencing conformational flexibility and intermolecular interactions .
Biological Activity
N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS Number: 899959-58-1) is a synthetic compound belonging to the class of pyrrolopyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 351.8 g/mol. The compound features a pyrrolo[1,2-a]pyrazine core structure, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain kinases and proteases, which are crucial in various metabolic pathways. This inhibition can lead to altered cellular signaling and metabolism.
- Cellular Effects : The compound influences cell proliferation and apoptosis through modulation of pathways such as MAPK/ERK. It may also affect gene expression related to cell cycle regulation and metabolic processes .
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrrolopyrazine derivatives, including this compound:
- In Vitro Studies : Research indicates that compounds with similar structures exhibit significant antitumor activity against various cancer cell lines. For instance, derivatives have shown broad-spectrum activity with GI50 values below 10 µg/mL against several tumor subpanels .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are also noteworthy:
- Mechanisms : It may inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests a potential role in modulating inflammation through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the pyrrolo-pyrazine core. A common approach includes:
Core Formation : Cyclocondensation of substituted pyrrole precursors with carbonyl-containing reagents under reflux conditions (ethanol or toluene, 80–100°C) .
Carboxamide Introduction : Reaction with 4-chlorophenyl isocyanate or chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (yield: 45–65%) .
Critical Conditions: Temperature control during cyclization and anhydrous conditions for carboxamide coupling to avoid side reactions.
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry. Key peaks include aromatic protons (δ 7.2–7.8 ppm) and carboxamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]: 393.12; observed: 393.15) .
- X-ray Crystallography : For absolute configuration (if crystallized), bond lengths (e.g., C=O: 1.22 Å) and dihedral angles are analyzed .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Kinase assays (e.g., EGFR or CDK2 inhibition) using fluorescence-based ADP-Glo™ kits. IC values are compared to reference inhibitors (e.g., Erlotinib for EGFR) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Positive control: Doxorubicin .
Advanced Research Questions
Q. How can conflicting data on biological activity between structural analogs be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 2-fluorophenyl) using molecular docking (AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with kinase active sites) .
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (DMSO ≤0.1% v/v) to minimize variability .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (PEG-400/Cremophor EL) or nanoformulation (liposomes, 100–200 nm particle size) .
- Metabolic Stability : Liver microsome assays (human/rat) to assess CYP450-mediated degradation. Modify labile groups (e.g., methylpiperazine substitutions) .
Q. How do crystallographic data inform mechanistic studies of target binding?
- Methodological Answer :
- Co-crystallization : Soak the compound with purified protein targets (e.g., kinases) and solve structures via X-ray diffraction (resolution ≤2.0 Å). Analyze binding pockets using PyMOL .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to measure binding affinity (K) and enthalpy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
